molecular formula C18H19NO4 B2415999 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid CAS No. 406726-23-6

3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid

Cat. No.: B2415999
CAS No.: 406726-23-6
M. Wt: 313.353
InChI Key: WBZAYRKYQNSAIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .

Comparison with Similar Compounds

3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

The unique structure of this compound, with its benzyloxycarbonyl and 4-methylphenyl groups, makes it distinct and valuable for specific research applications .

Properties

IUPAC Name

3-(4-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-7-9-15(10-8-13)16(11-17(20)21)19-18(22)23-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZAYRKYQNSAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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